Fluorine Substitution Pattern: 2,4-Difluoro vs Unsubstituted Phenyl – Calculated Lipophilicity and Electronic Modulation
The 2,4-difluorophenoxy substitution introduces two electron-withdrawing fluorine atoms that distinguish this compound from the unsubstituted phenyl analog 2-amino-3-phenoxypropanenitrile (CAS 110888-09-0). The free base of the target compound (C9H8F2N2O, MW 198.17) has a molecular weight 35.98 Da higher than the unsubstituted analog (C9H10N2O, MW 162.19), reflecting the replacement of two hydrogen atoms with fluorine . Fluorine substitution at the 2- and 4-positions of the phenyl ring is well-established in medicinal chemistry to increase metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at these positions, and to enhance membrane permeability through increased lipophilicity [1]. While direct experimental logP or metabolic stability data for this specific compound were not located in the public domain, the structural difference alone constitutes a chemically meaningful differentiation point for procurement decisions where fluorinated vs non-fluorinated building blocks lead to divergent SAR outcomes [1].
| Evidence Dimension | Molecular weight and halogen substitution count |
|---|---|
| Target Compound Data | MW 198.17 (free base); 2 fluorine atoms; 2,4-difluoro substitution pattern |
| Comparator Or Baseline | 2-Amino-3-phenoxypropanenitrile: MW 162.19; 0 fluorine atoms; unsubstituted phenyl |
| Quantified Difference | ΔMW = +35.98 Da; ΔF count = +2; ΔH count = -2 |
| Conditions | Calculated from molecular formulas; no experimental biological assay data available for head-to-head comparison |
Why This Matters
Fluorine presence and position are critical determinants of metabolic stability and target binding in drug discovery; procuring the fluorinated scaffold vs the unsubstituted analog commits a project to fundamentally different chemical space.
- [1] Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330. doi:10.1039/B610213C. (Class-level reference: established principles of fluorine effects on metabolic stability and lipophilicity.) View Source
